molecular formula C17H19NO2 B5781463 N-(2,4-dimethylphenyl)-4-ethoxybenzamide

N-(2,4-dimethylphenyl)-4-ethoxybenzamide

Cat. No. B5781463
M. Wt: 269.34 g/mol
InChI Key: XALFPKYELSESKS-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-4-ethoxybenzamide, commonly known as DMPEB, is a chemical compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and pain management.

Mechanism of Action

The mechanism of action of DMPEB is not fully understood, but it is believed to act through multiple pathways. One of the proposed mechanisms is the inhibition of the Akt/mTOR signaling pathway, which is known to play a crucial role in cell proliferation and survival. DMPEB has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure.
Biochemical and Physiological Effects:
DMPEB has been found to have several biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. It has also been shown to reduce neuropathic pain and improve cognitive function in animal models. Moreover, DMPEB has been found to have a low toxicity profile, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

The advantages of using DMPEB in laboratory experiments include its low toxicity profile, high potency, and multiple therapeutic applications. However, there are also some limitations to its use, including the need for further studies to elucidate its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on DMPEB, including its potential use as a therapeutic agent in cancer treatment, neuroprotection, and pain management. Further studies are needed to investigate its mechanism of action, optimize its dosing and administration, and evaluate its safety and efficacy in clinical trials. Additionally, the development of novel DMPEB derivatives with improved pharmacokinetic properties may enhance its therapeutic potential.
Conclusion:
In conclusion, DMPEB is a promising chemical compound with multiple potential therapeutic applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and develop it as a safe and effective therapeutic agent.

Synthesis Methods

DMPEB can be synthesized via a multi-step process involving the reaction of 2,4-dimethylbenzoic acid with thionyl chloride, followed by the reaction with ethylamine to form 2,4-dimethyl-N-ethylbenzamide. This intermediate product is then reacted with sodium ethoxide to obtain DMPEB.

Scientific Research Applications

DMPEB has been widely studied for its potential therapeutic applications in various fields of scientific research. In cancer research, DMPEB has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Moreover, DMPEB has been investigated for its potential use in pain management, as it has been found to modulate the activity of nociceptive neurons in the spinal cord.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-4-20-15-8-6-14(7-9-15)17(19)18-16-10-5-12(2)11-13(16)3/h5-11H,4H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALFPKYELSESKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-4-ethoxybenzamide

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